

3-Ethoxy-4-nitroaniline CAS number 116435-75-7 properties

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Compound of Interest

Compound Name: 3-Ethoxy-4-nitroaniline

Cat. No.: B1600549

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An In-depth Technical Guide to **3-Ethoxy-4-nitroaniline** (CAS 116435-75-7)

Authored by: A Senior Application Scientist

Disclaimer: The information provided in this technical guide for **3-Ethoxy-4-nitroaniline** (CAS 116435-75-7) is synthesized from available supplier data and established principles of organic chemistry. Due to the limited specific experimental literature for this particular isomer, some sections on reactivity, synthesis, and applications are based on theoretical analysis and comparison with structurally related compounds. Researchers should validate this information through their own experimental work.

Introduction

3-Ethoxy-4-nitroaniline is a substituted aromatic amine, a member of the nitroaniline family of compounds. These molecules are characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and in this specific case, an ethoxy (-OCH₂CH₃) group attached to a benzene ring. While the CAS number 116435-75-7 provides a unique identifier for this compound, it remains a relatively niche chemical with sparse documentation in peer-reviewed literature.^{[1][2][3][4]}

Nitroanilines, as a class, are foundational intermediates in the chemical industry, pivotal in the synthesis of dyes, polymers, and a wide array of pharmaceuticals.^{[5][6]} The specific arrangement of substituents in **3-Ethoxy-4-nitroaniline**—an electron-donating ethoxy group and a powerful electron-withdrawing nitro group in a meta and para position relative to the amino group, respectively—confers a unique electronic profile that dictates its chemical

behavior and potential utility. This guide aims to provide a comprehensive overview of its known properties, a theoretical framework for its reactivity and synthesis, and an exploration of its potential applications for professionals in research and drug development.

Physicochemical and Structural Properties

Available data for **3-Ethoxy-4-nitroaniline** is primarily sourced from chemical suppliers and computational databases. A summary of these properties is presented below.

Table 1: Physicochemical Properties of 3-Ethoxy-4-nitroaniline

Property	Value	Source
CAS Number	116435-75-7	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[1][7]
Molecular Weight	182.18 g/mol	[8][9]
Appearance	Powder or liquid	[1]
Purity	≥95% - 97%	[1][3]
Storage	Store in a tightly closed container	[1]
Predicted XlogP	1.4	[7]
InChIKey	PQKLWSDPMIJHSY-UHFFFAOYSA-N	[7]

Chemical Structure

The structural arrangement of the functional groups is critical to understanding the molecule's reactivity.

Caption: Chemical structure of **3-Ethoxy-4-nitroaniline**.

Reactivity Analysis

The reactivity of **3-Ethoxy-4-nitroaniline** is governed by the interplay of its three functional groups on the aromatic ring.

- **Amino Group (-NH₂):** This is a strong activating, ortho, para-directing group. It enhances the electron density of the benzene ring, particularly at the positions ortho and para to it (positions 2, 6, and 4). It is also a primary site of reactivity, functioning as a nucleophile in reactions like acylation, alkylation, and diazotization.
- **Nitro Group (-NO₂):** This is a powerful deactivating, meta-directing group due to its strong electron-withdrawing nature. Being positioned para to the amino group, it significantly reduces the overall electron density of the ring and strongly influences the nucleophilicity of the amino group.
- **Ethoxy Group (-OCH₂CH₃):** This is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom. However, its activating effect is weaker than the amino group. Positioned at C3, it directs incoming electrophiles to positions 2, 4, and 6.

Overall Profile: The combined effect of these groups makes the molecule complex. The powerful deactivation by the nitro group at position 4 diminishes the activating influence of the amino and ethoxy groups, making electrophilic aromatic substitution challenging. The primary site for synthetic transformations will likely be the amino group itself. The electron density on the aniline nitrogen is the most critical factor for many reactions, and this is modulated by the electronic effects of the other substituents.[\[10\]](#)

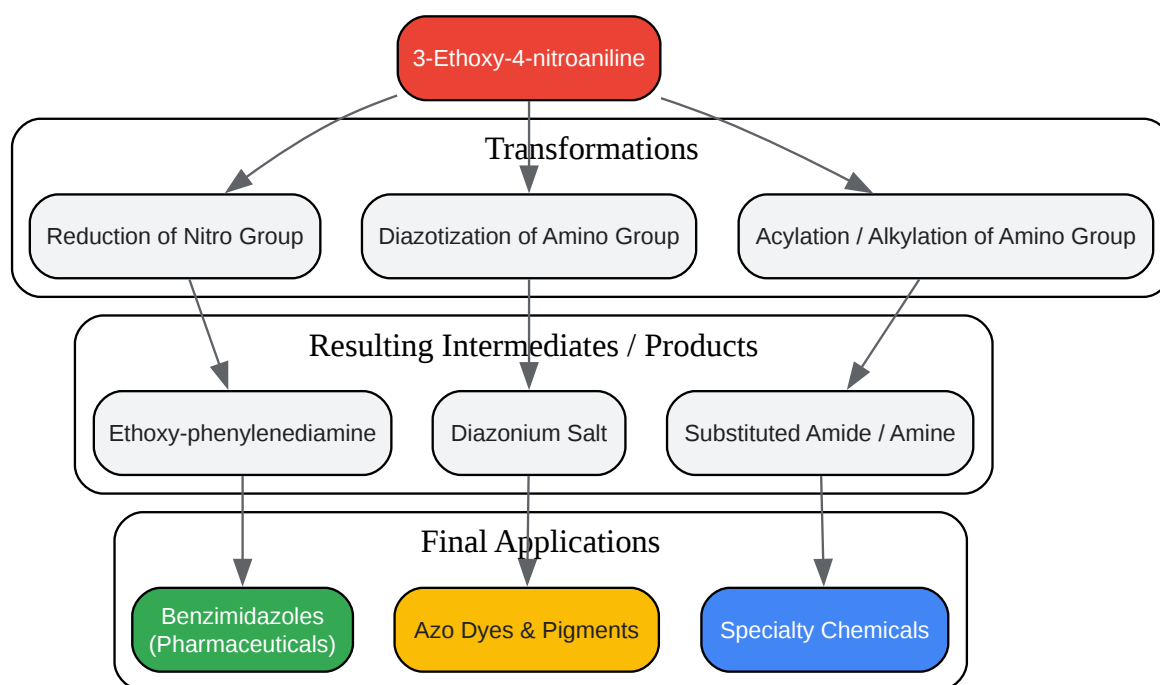
Proposed Synthetic Pathway

While specific literature detailing the synthesis of **3-Ethoxy-4-nitroaniline** is not readily available, a plausible route can be devised based on standard organic transformations for preparing substituted nitroanilines. A common strategy involves the nitration of an N-protected aniline, followed by deprotection.

Proposed Workflow:

- **Acetylation of 3-Ethoxyaniline:** The starting material, 3-ethoxyaniline, is protected by acetylation to form 3-ethoxyacetanilide. This is a crucial step as it moderates the high reactivity of the amino group and prevents unwanted oxidation during nitration.

- Nitration of 3-Ethoxyacetanilide: The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetamido group is a stronger ortho, para-director than the ethoxy group. Therefore, nitration is expected to occur primarily at the positions para and ortho to the acetamido group. This will yield a mixture of isomers, including the desired 4-nitro product.
- Separation of Isomers: The resulting mixture of nitro-isomers would require separation, typically achieved through techniques like fractional crystallization or column chromatography.
- Hydrolysis: The separated 3-ethoxy-4-nitroacetanilide is then hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding the final product, **3-Ethoxy-4-nitroaniline**.



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Sources

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